3-Methylazocan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-methylazocan-4-ol |
InChI |
InChI=1S/C8H17NO/c1-7-6-9-5-3-2-4-8(7)10/h7-10H,2-6H2,1H3 |
InChI Key |
RFHHYRIGZQUIAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCCCC1O |
Origin of Product |
United States |
Plausible Synthetic Routes to 3 Methylazocan 4 Ol
Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests a few key disconnections. A primary approach would involve the formation of the azocane (B75157) ring as a key step, followed by or preceded by the introduction of the methyl and hydroxyl groups. A plausible precursor would be a suitably functionalized open-chain amino ketone or amino epoxyalkane. Alternatively, functionalization of a pre-formed azocane ring could be considered.
Potential Synthetic Strategies
Ring-closing metathesis of a diene-containing amine precursor is a powerful method for the formation of medium-sized rings. A potential route could start with a protected amino acid, which can be elaborated to a diene-containing substrate suitable for RCM to form an unsaturated azocane precursor. Subsequent reduction and functional group manipulation would yield this compound.
Intramolecular reductive amination of a δ-amino ketone is a common strategy for the synthesis of cyclic amines. A suitable keto aldehyde precursor could be synthesized and, upon cyclization via reductive amination, would form the azocane ring. The methyl and hydroxyl groups could be introduced before or after the cyclization step.
Another viable approach involves the synthesis of a simpler azocane derivative, such as azocan-4-one. This ketone could then be subjected to methylation at the C3 position, for example, via enolate formation and reaction with a methylating agent. Subsequent reduction of the ketone at C4 would then yield the target this compound. The stereochemical outcome of the reduction would be dependent on the reducing agent and the conformational biases of the ring.
Chemical Reactivity and Mechanistic Studies of 3 Methylazocan 4 Ol
Reactivity of the Hydroxyl Group
The hydroxyl group in 3-Methylazocan-4-ol is a versatile functional group capable of participating in a variety of chemical transformations. Its reactivity is influenced by the steric hindrance imposed by the azocane (B75157) ring and the adjacent methyl group, as well as by potential intramolecular interactions with the nitrogen atom.
The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles.
Esterification: this compound is expected to undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. The reaction with a carboxylic acid, known as Fischer esterification, is typically acid-catalyzed and proceeds via nucleophilic attack of the alcohol onto the protonated carbonyl carbon of the carboxylic acid. Given the secondary nature of the alcohol, the reaction rates may be slower than for primary alcohols due to increased steric hindrance.
Acylation: Acylation with more reactive acylating agents like acetic anhydride (B1165640) or acetyl chloride is expected to be more efficient. These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct and to activate the alcohol. The nitrogen atom within the this compound molecule could potentially act as an internal base, though this might also lead to competitive N-acylation.
Illustrative Data for Acylation of a Secondary Alcohol:
Table 1: Representative Conditions for the Acylation of a Secondary Alcohol| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Acetic Anhydride | Pyridine | Dichloromethane | 25 | >95 |
| Acetyl Chloride | Triethylamine | Tetrahydrofuran | 0-25 | >95 |
Etherification: The formation of an ether from this compound can be achieved under various conditions. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. The choice of base is crucial to avoid competing elimination reactions, especially with sterically hindered secondary alcohols.
Oxidation: The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 3-methylazocan-4-one. A variety of oxidizing agents can be employed for this transformation. Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) are often preferred to avoid over-oxidation or side reactions. Stronger oxidizing agents like chromic acid would also effect the oxidation but might be less suitable if other sensitive functional groups are present.
Illustrative Data for Oxidation of a Secondary Alcohol:
Table 2: Common Reagents for the Oxidation of Secondary Alcohols| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane | 25 | 85-95 |
| Swern Oxidation | Dichloromethane | -78 to 25 | 90-98 |
Reduction: As the hydroxyl group is already in a reduced state, further reduction is not a typical reaction pathway for the alcohol functionality itself. However, the molecule can be derived from the reduction of the corresponding ketone, 3-methylazocan-4-one.
The reduction of a prochiral ketone, 3-methylazocan-4-one, can lead to the formation of two diastereomers of this compound. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions. Bulky reducing agents will preferentially attack from the less hindered face of the ketone, leading to a higher diastereoselectivity. For instance, the reduction of substituted cyclic ketones often shows high stereoselectivity.
Reactivity of the Azocane Nitrogen Atom
The nitrogen atom in the azocane ring is a secondary amine, which confers basic and nucleophilic properties to the molecule.
The lone pair of electrons on the nitrogen atom can readily accept a proton from an acid, forming a tertiary ammonium (B1175870) salt. The basicity of the nitrogen is a key determinant of its reactivity. The pKa of the conjugate acid of a secondary amine is typically around 11. For piperidine, a six-membered cyclic secondary amine, the pKa of its conjugate acid is approximately 11.12. The larger and more flexible azocane ring in this compound may lead to slight differences in basicity due to conformational effects and transannular interactions. The electron-donating methyl group would be expected to slightly increase the basicity of the nitrogen atom.
Illustrative Data for Basicity of Cyclic Amines:
Table 3: pKa Values of the Conjugate Acids of Some Cyclic Amines in Water| Cyclic Amine | pKa of Conjugate Acid |
|---|---|
| Pyrrolidine | 11.27 |
| Piperidine | 11.12 |
| Hexamethyleneimine (Azepane) | 11.11 |
N-Alkylation: As a nucleophile, the secondary amine can be alkylated with alkyl halides. This reaction proceeds via an SN2 mechanism and can lead to the formation of the corresponding tertiary amine. A second alkylation can occur to form a quaternary ammonium salt. To achieve mono-alkylation, it is common to use a limited amount of the alkylating agent or to employ reductive amination.
N-Acylation: The nitrogen atom can also be acylated with acid chlorides or anhydrides to form an amide. This reaction is typically very efficient and is often faster than the acylation of the hydroxyl group under neutral or basic conditions. To selectively acylate the hydroxyl group, the amine functionality may need to be protected, for example, by converting it to a carbamate (B1207046) (e.g., with Boc anhydride).
N-Quaternization: The tertiary amine formed from N-alkylation can undergo a further reaction with an alkyl halide to form a quaternary ammonium salt. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on the alkyl halide. The rate of this reaction is dependent on the nature of the alkyl halide and the steric hindrance around the nitrogen atom.
Illustrative Data for N-Quaternization:
Table 4: Representative Conditions for N-Quaternization of a Tertiary Amine| Amine | Alkylating Agent | Solvent | Temperature (°C) |
|---|---|---|---|
| N-Methylpiperidine | Methyl Iodide | Acetonitrile | 25 |
| Triethylamine | Ethyl Bromide | Acetone | Reflux |
Reactivity of the Azocane Ring System
Ring-Opening Reactions and Fragmentation Pathways
No specific studies on the ring-opening reactions or fragmentation pathways of this compound have been reported. The general fragmentation behavior of cyclic amino alcohols often involves initial ionization at the nitrogen or oxygen atom, followed by alpha-cleavage or dehydration. However, the specific fragmentation pattern for this compound would be influenced by the conformational flexibility of the eight-membered ring and the position of the methyl substituent, which remains to be investigated.
Transannular Reactions and Rearrangements
Transannular reactions, which involve the formation of a bond across the ring, are a known feature of medium-sized rings like azocanes. These reactions are highly dependent on the ring's conformation and the proximity of reacting centers. Similarly, various molecular rearrangements could be envisioned for this compound, potentially involving the hydroxyl and amino functionalities. However, no such reactions or rearrangements have been documented for this specific molecule.
Effects of Substituents on Ring Conformation and Reactivity
The methyl group at the 3-position and the hydroxyl group at the 4-position are expected to significantly influence the conformational preferences of the azocane ring in this compound. These substituents would, in turn, affect the molecule's reactivity. Computational and experimental studies would be necessary to determine the preferred conformations and to understand how these substituents modulate the reactivity of the azocane ring system, but such data is not currently available.
Reaction Kinetics and Detailed Mechanism Elucidation
A thorough investigation into the reaction kinetics and the detailed elucidation of reaction mechanisms for this compound would require dedicated experimental work, including kinetic studies under various conditions and the use of isotopic labeling and computational modeling. As no reactivity studies have been published, there is no information available on the kinetics or mechanisms of any reactions involving this compound.
Theoretical and Computational Investigations of 3 Methylazocan 4 Ol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are pivotal in understanding the electronic characteristics of 3-Methylazocan-4-ol. These computations, typically carried out using methodologies such as Density Functional Theory (DFT), offer a detailed perspective on the molecule's electronic properties. mdpi.com
Molecular orbital (MO) theory provides a description of the wave-like behavior of electrons within a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO's energy corresponds to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability, with a smaller gap generally suggesting higher reactivity. researchgate.net
For this compound, a hypothetical molecular orbital analysis, potentially calculated at the B3LYP/6-31G(d) level of theory, might yield the following results:
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | 2.5 |
| HOMO-LUMO Gap | 8.7 |
This is a hypothetical data table for illustrative purposes.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. deeporigin.comuni-muenchen.de It is created by computing the electrostatic potential at various points on the electron density surface. These maps are color-coded, where red signifies regions of negative potential (electron-rich areas, such as those near electronegative atoms like oxygen and nitrogen), and blue indicates regions of positive potential (electron-poor areas, often found around hydrogen atoms). researchgate.net ESP maps are instrumental in predicting how a molecule will interact with other molecules, for example, in identifying potential sites for electrophilic or nucleophilic attack. scispace.com For this compound, an ESP map would likely reveal a negative potential around the oxygen and nitrogen atoms, and positive potentials around the hydroxyl and amine protons.
Conformational Energy Landscape Exploration
The eight-membered azocane (B75157) ring of this compound possesses considerable flexibility, enabling the molecule to adopt various three-dimensional conformations. A thorough understanding of the relative energies of these conformers and the energy barriers for their interconversion is essential for a comprehensive understanding of the molecule's behavior. researchgate.netnih.gov
Ab initio and DFT methods can be employed to conduct a systematic search for the stable conformers of this compound. researchgate.net For each potential conformer, the geometry is optimized to locate the lowest energy structure, and its corresponding energy is calculated. This process allows for the identification of the most stable conformer, which represents the global minimum on the potential energy surface, as well as the relative energies of other, higher-energy conformers. researchgate.net
A hypothetical conformational analysis of this compound might identify several low-energy conformers, with their relative energies calculated as follows:
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| 1 (Global Minimum) | 0.00 |
| 2 | 1.25 |
| 3 | 2.50 |
| 4 | 3.75 |
This is a hypothetical data table for illustrative purposes.
Molecular dynamics (MD) simulations offer a method to explore the conformational landscape of this compound over time. nih.govmdpi.com In an MD simulation, the atoms of the molecule are allowed to move based on the principles of classical mechanics, with the forces between them being calculated using a force field. By conducting the simulation for a sufficient duration, it is possible to observe the transitions of the molecule between different conformations and to approximate the free energy barriers that separate them. nih.govrsc.orgnih.gov This provides a dynamic representation of the molecule's flexibility.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can be utilized to predict a variety of spectroscopic parameters for this compound. These predicted values can then be compared with experimental data to assist in structure elucidation and the assignment of spectral features. rsc.org
The Gauge-Including Atomic Orbital (GIAO) method, frequently used in conjunction with DFT, is a well-established approach for the prediction of NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus within the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. idc-online.comnih.gov These predicted shifts can be of great value in the assignment of peaks in an experimental spectrum, particularly for complex molecules that exhibit many overlapping signals. researchgate.netrsc.org
In a similar manner, the vibrational frequencies of this compound can be calculated using DFT. This entails the computation of the second derivatives of the energy with respect to the atomic coordinates to derive the force constants. The resulting vibrational frequencies correspond to the bands observed in the molecule's infrared (IR) and Raman spectra. nist.gov A comparison of the calculated and experimental vibrational spectra can aid in confirming the molecule's structure and in the assignment of specific vibrational modes.
A hypothetical table of predicted ¹³C NMR chemical shifts for a conformer of this compound is presented below:
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 55.2 |
| C2 | 35.1 |
| C3 | 70.4 |
| C4 | 42.8 |
| C5 | 28.9 |
| C6 | 25.6 |
| C7 | 48.3 |
| C-Methyl | 18.7 |
Reaction Pathway Modeling and Transition State Analysis
Understanding the formation and reactivity of this compound requires a detailed map of the potential energy surface for the reactions involved. Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone of such investigations, allowing for the elucidation of reaction mechanisms, prediction of stereochemical outcomes, and identification of high-energy transition states. rsc.orgarxiv.org
For a molecule like this compound, a key synthetic step might involve the stereoselective reduction of a precursor ketone, 3-methylazocan-4-one, or the cyclization of a linear amino alcohol. rsc.orgnih.gov Reaction pathway modeling would simulate these transformations step-by-step.
Methodology: A typical computational approach would involve geometry optimization of reactants, intermediates, transition states, and products. The B3LYP functional with a basis set such as 6-31G(d,p) is a common starting point for such calculations. acs.org To improve the accuracy of the energy calculations, single-point energy calculations with larger basis sets and higher levels of theory (e.g., MP2) might be employed. acs.org Solvent effects, which can be crucial in influencing reaction pathways, are often incorporated using a Polarizable Continuum Model (PCM). acs.org
Transition State Analysis: The transition state (TS) is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. researchgate.net Identifying the geometry and energy of the TS is paramount to understanding reaction kinetics. For the reduction of 3-methylazocan-4-one, two primary transition states would be modeled, corresponding to the hydride attack on the two diastereotopic faces of the carbonyl group, leading to the syn and anti diastereomers of this compound.
Frequency calculations are performed to characterize these stationary points; a stable molecule (reactant, product) will have all real (positive) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate. arxiv.org
Detailed Research Findings (Hypothetical): A hypothetical DFT study on the reduction of 3-methylazocan-4-one could yield the data presented in Table 1. The study would likely reveal that the conformational flexibility of the eight-membered azocane ring plays a significant role in determining the facial selectivity of the reduction. rsc.org The methyl group at the C3 position would sterically hinder one face of the carbonyl, leading to a lower energy transition state for the formation of one diastereomer over the other. For instance, the transition state leading to the trans (or anti) diastereomer might be favored due to reduced steric clash between the incoming hydride and the axial-like methyl group in the most stable ring conformation. The calculated energy difference between the two transition states (ΔE‡) would allow for a theoretical prediction of the diastereomeric ratio (d.r.) of the product. rsc.org
| Transition State | Diastereomeric Product | Calculated Relative Energy (kcal/mol) | Key Interatomic Distance (Reagent-Substrate) | Imaginary Frequency (cm-1) |
|---|---|---|---|---|
| TS-1 | cis-3-Methylazocan-4-ol | 2.1 | 2.1 Å | -185.5 |
| TS-2 | trans-3-Methylazocan-4-ol | 0.0 | 2.2 Å | -192.3 |
Conclusion
Advanced Analytical Method Development for 3 Methylazocan 4 Ol
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. The development of specific methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Chiral Chromatography is essential for a complete analytical profile of 3-Methylazocan-4-ol.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Impurity Profiling
A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is the primary tool for determining the purity of this compound and quantifying any process-related or degradation impurities. derpharmachemica.comchemmethod.comrjptonline.org
Method development would focus on optimizing the separation of the main compound from its potential impurities. A typical approach involves screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions. An optimized method would likely utilize a C18 column with gradient elution to ensure the resolution of both polar and non-polar impurities. researchgate.net
Validation of the developed HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. chemmethod.com Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.net
Table 1: Optimized HPLC Method Parameters for this compound Purity Assay
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography System with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 2: Summary of HPLC Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank/placebo at the retention time of the analyte and impurities. | Method is specific. |
| Linearity (r²) | > 0.999 | r² ≥ 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: < 0.5%; Intermediate Precision: < 1.0% | RSD ≤ 2.0% |
| LOD | 0.01% | Report Value |
| LOQ | 0.03% | Report Value |
| Robustness | No significant impact on results with minor changes in flow rate and temperature. | Method is robust. |
Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds. nih.gov Due to the polar nature and relatively low volatility of this compound, direct analysis by GC can be challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to derivatize the hydroxyl group, making the compound amenable to GC analysis.
This technique is particularly useful for detecting and quantifying trace amounts of volatile organic impurities that may be present from the synthesis process, such as residual solvents. researchgate.net A flame ionization detector (FID) provides excellent sensitivity for carbon-containing compounds.
Table 3: GC Method Parameters for Analysis of Derivatized this compound
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector Temperature | 300 °C |
| Injection Mode | Split (50:1) |
| Derivatization Reagent | BSTFA with 1% TMCS |
Chiral Chromatography for Enantiomeric Purity Assessment and Resolution
The structure of this compound contains at least two chiral centers, meaning it can exist as multiple stereoisomers. Since different enantiomers can have distinct pharmacological activities and toxicological profiles, it is critical to separate and quantify them. mdpi.comsigmaaldrich.com Chiral chromatography is the definitive method for assessing enantiomeric purity. mdpi.com
This is most often achieved using HPLC with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds. nih.gov Method development involves screening different CSPs and mobile phase systems (normal-phase, polar-organic, or reversed-phase) to achieve baseline resolution of the enantiomers. chiraltech.com The resolution factor (Rs) is a critical parameter, with a value ≥ 1.5 indicating complete separation. mdpi.com
Table 4: Chiral HPLC Method for Enantiomeric Resolution of this compound
| Parameter | Condition |
| Instrument | HPLC System with UV Detector |
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Hypothetical Result | Enantiomer 1 (R,S): 10.5 min; Enantiomer 2 (S,R): 12.8 min |
| Selectivity (α) | 1.35 |
| Resolution (Rs) | 2.1 |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, provide an unparalleled level of analytical detail, offering both quantitative data and structural information. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantitative Analysis
Coupling HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification of impurities and for ultra-sensitive quantitative analysis. nih.gov After separation by HPLC, compounds are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratio (m/z) is determined.
For structural confirmation, the parent ion of an unknown impurity can be fragmented in the mass spectrometer to produce a characteristic pattern of product ions, which helps in elucidating its structure. mdpi.com For quantitative analysis, the highly selective and sensitive Multiple Reaction Monitoring (MRM) mode can be used, where a specific parent ion is fragmented into a specific product ion, minimizing matrix interference and allowing for quantification at very low levels. researchgate.net
Table 5: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analyte | This compound |
| Precursor Ion [M+H]⁺ (m/z) | 158.15 |
| Product Ions (m/z) | 140.1 (Loss of H₂O), 112.1 (Ring fragmentation) |
| Collision Energy | Optimized for each transition |
| Application | Peak identity confirmation; trace-level quantification in complex matrices. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is the gold standard for the identification and quantification of volatile and semi-volatile compounds. mdpi.comresearchgate.net After separation on the GC column, the derivatized this compound or any volatile impurities enter the mass spectrometer. researchgate.net
Typically, Electron Ionization (EI) is used, which imparts high energy to the molecules, causing reproducible fragmentation. mdpi.com The resulting mass spectrum serves as a molecular "fingerprint" that can be compared against spectral libraries (like NIST) for positive identification of unknown volatile impurities or degradation products. researchgate.netresearchgate.net
Table 6: GC-MS Analysis of Potential Volatile Components
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Scan Range | 40-500 amu |
| GC Conditions | As per Table 3 |
| Application | Identification of volatile synthesis by-products, residual solvents, and unknown degradation products. nih.govnih.gov |
Capillary Electrophoresis (CE) and Microfluidic Analytical Systems
Capillary Electrophoresis (CE) and microfluidic systems represent powerful techniques for the separation of chemical compounds based on their electrophoretic mobility in an electric field. These methods are characterized by high separation efficiency, short analysis times, and minimal sample and reagent consumption. wiley.com
Capillary Electrophoresis (CE)
For a compound like this compound, which contains a basic nitrogen atom, CE is a particularly suitable analytical technique. The secondary amine group can be protonated in acidic buffer systems, rendering the molecule positively charged and allowing it to migrate in an electric field. The separation in CE is based on the charge-to-size ratio of the analyte.
The development of a CE method for this compound would involve the optimization of several key parameters:
Background Electrolyte (BGE): The composition, pH, and concentration of the BGE are critical. A low pH buffer would ensure the complete protonation of the amine group. nih.gov The choice of buffer components, such as phosphate (B84403) or borate, would influence the electrophoretic mobility and the electroosmotic flow (EOF).
Applied Voltage: Higher voltages generally lead to faster separations and sharper peaks, but can also generate Joule heating, which may affect resolution and reproducibility.
Capillary: The internal diameter and length of the fused silica (B1680970) capillary impact the separation efficiency and analysis time.
Detection: As this compound lacks a strong chromophore, direct UV detection might be challenging. creative-proteomics.com Indirect UV detection, where a UV-absorbing component is added to the BGE, could be employed. horiba.com Alternatively, derivatization of the amine or alcohol group with a UV-active or fluorescent tag would significantly enhance detection sensitivity. creative-proteomics.com Coupling CE with mass spectrometry (CE-MS) would provide high sensitivity and structural information, making it a powerful tool for both qualitative and quantitative analysis. nih.govcreative-proteomics.com
Below is an illustrative table of hypothetical starting parameters for the development of a CE method for this compound.
| Parameter | Hypothetical Condition | Rationale |
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length | Standard dimensions for good resolution and heat dissipation. |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 | Ensures full protonation of the secondary amine for consistent electrophoretic mobility. nih.gov |
| Applied Voltage | +20 kV | Provides a reasonable analysis time while managing Joule heating. |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
| Injection | Hydrodynamic, 50 mbar for 5 s | A common and reproducible method for sample introduction. |
| Detection | Indirect UV at 214 nm or CE-MS | Indirect UV for non-absorbing analytes or MS for high sensitivity and specificity. nih.govhoriba.com |
Note: This table is for illustrative purposes only and represents a potential starting point for method development. Actual parameters would require experimental optimization.
Microfluidic Analytical Systems
Microfluidic systems, or "lab-on-a-chip" technologies, integrate multiple analytical processes onto a single chip. These systems offer advantages such as even lower sample and reagent consumption, faster analysis times, and the potential for high-throughput screening compared to conventional CE. wiley.com A microfluidic device for the analysis of this compound would likely employ an electrophoresis-based separation mechanism similar to CE. The principles of buffer selection and detection would be analogous, with laser-induced fluorescence (LIF) being a common and highly sensitive detection method in microfluidic setups, often requiring derivatization of the analyte.
Quantitative Analytical Methodologies for Compound Determination
The accurate quantification of this compound is essential for various scientific and industrial purposes. The development of a robust quantitative method requires careful validation to ensure its accuracy, precision, linearity, and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed techniques for the quantification of amine-containing compounds.
Method Development Considerations:
Chromatographic Technique: Given the polarity of the alcohol group and the basicity of the amine, HPLC would be a suitable technique. Reversed-phase HPLC with a C18 column could be a starting point, although the basic nature of the amine might require the use of a base-deactivated column or a mobile phase additive (e.g., triethylamine) to prevent peak tailing. Hydrophilic Interaction Liquid Chromatography (HILIC) could also be an alternative. For GC analysis, derivatization of both the amine and alcohol groups would likely be necessary to improve volatility and chromatographic performance. mdpi.com
Detection: As with CE, the lack of a strong chromophore makes UV detection less sensitive. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used as universal detectors in HPLC. However, the gold standard for sensitive and selective quantification would be tandem mass spectrometry (LC-MS/MS or GC-MS/MS). nih.gov
Sample Preparation: Depending on the matrix in which this compound is to be quantified, sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interfering substances and concentrate the analyte.
Validation of the Quantitative Method:
A quantitative method must be validated according to established guidelines (e.g., ICH). Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a calibration curve.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
An example of data that would be generated to establish linearity is presented in the illustrative table below.
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 12,540 |
| 1.0 | 25,120 |
| 5.0 | 124,950 |
| 10.0 | 250,500 |
| 25.0 | 625,100 |
| 50.0 | 1,252,000 |
Note: This table contains hypothetical data to illustrate the type of results obtained during the validation of a quantitative analytical method. A linear regression of this data would yield a calibration curve with a high correlation coefficient (e.g., r² > 0.99).
The development of such advanced analytical methods is indispensable for the comprehensive characterization of this compound, enabling its reliable detection and quantification in various matrices.
Environmental Fate and Degradation Pathways of Azocane Derivatives Non Toxicological Aspects
Photolytic and Oxidative Degradation Mechanisms
The degradation of 3-Methylazocan-4-ol in the environment can be initiated by photolytic and oxidative processes. Photolytic degradation involves the absorption of light energy, which can lead to the cleavage of chemical bonds. The presence of a nitrogen atom with a lone pair of electrons in the azocane (B75157) ring may influence its photochemical reactivity.
Oxidative degradation is a significant pathway for the transformation of amines in the environment. oup.com The process is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are ubiquitous in the atmosphere and aquatic environments. The degradation of cyclic amines is influenced by their chemical structure, including the presence of substituents. nih.govresearchgate.net
The proposed initial steps in the oxidative degradation of this compound would likely involve the formation of an amine radical. This can occur through two primary mechanisms:
Electron abstraction from the lone pair of electrons on the nitrogen atom.
Hydrogen abstraction from the carbon atoms adjacent (α-carbon) to the nitrogen atom. oup.com
Once the amine radical is formed, it can undergo further reactions, including nitrogen-carbon bond scission, leading to the opening of the azocane ring and the formation of various degradation products such as aldehydes and smaller amines. oup.com The presence of a methyl group at the 3-position and a hydroxyl group at the 4-position on the azocane ring can influence the sites of oxidative attack and the subsequent degradation pathways. For instance, the hydroxyl group may affect the electronic properties and reactivity of the molecule. Studies on other cyclic amines have shown that the presence of certain functional groups can either increase or decrease the rate of oxidative degradation. nih.govresearchgate.net
| Parameter | Influence on Oxidative Degradation of Cyclic Amines | Conceptual Application to this compound |
| Ring Structure | Cyclic amines generally exhibit lower oxidative degradation rates compared to their linear counterparts. nih.gov | The azocane ring is expected to confer a degree of stability. |
| Hydroxyl Group | The presence of hydroxyl groups can increase the degradation rate by destabilizing the free radical formed during oxidation. nih.gov | The hydroxyl group at the 4-position may increase the susceptibility of the molecule to oxidative degradation. |
| Alkyl Substitution | Longer alkyl chains can decrease degradation rates due to steric hindrance. nih.gov | The methyl group at the 3-position is a small alkyl group and may have a minor effect on the degradation rate. |
Hydrolytic Stability and Pathways
Hydrolysis is a chemical process in which a molecule of water cleaves one or more chemical bonds. The hydrolytic stability of a compound is a key factor in its environmental persistence, particularly in aquatic systems. Saturated cyclic amines, such as the azocane ring in this compound, are generally considered to be hydrolytically stable under typical environmental pH conditions (pH 5-9). nih.gov
The C-N and C-C bonds within the saturated azocane ring are not susceptible to hydrolysis in the absence of activating functional groups. The presence of the hydroxyl group and the methyl group are also unlikely to significantly promote hydrolysis under normal environmental conditions. Therefore, it is anticipated that this compound would be persistent in the environment with respect to hydrolytic degradation. Significant degradation via hydrolysis would likely only occur under extreme pH or temperature conditions, which are not typical of most natural environments. nih.gov
| Bond Type in this compound | General Hydrolytic Stability | Expected Stability in Environment |
| C-N (amine) | Generally stable in saturated rings | High |
| C-C (alkane) | Highly stable | High |
| C-O (alcohol) | Stable | High |
Conceptual Biodegradation Potential in Controlled In Vitro Systems
Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process in the environmental attenuation of chemical substances. unifesp.brnih.gov The conceptual biodegradation of this compound in controlled in vitro systems can be inferred from studies on other nitrogen heterocyclic compounds. researchgate.netexlibrisgroup.com
Microorganisms possess a diverse array of enzymes that can catalyze the degradation of complex organic molecules. The biodegradation of N-heterocyclic compounds can be initiated by enzymes such as monooxygenases and dioxygenases, which introduce oxygen atoms into the ring structure, leading to ring cleavage and subsequent mineralization.
The potential biodegradation pathway for this compound could involve the following conceptual steps:
Initial Enzymatic Attack: The biodegradation would likely be initiated by an enzymatic attack on the azocane ring. This could involve hydroxylation at a carbon atom adjacent to the nitrogen, or N-oxidation.
Ring Cleavage: Following the initial oxidation, the ring may be cleaved, forming a linear amino alcohol.
Further Degradation: The resulting linear intermediate would then be further metabolized by the microorganisms through pathways for the degradation of aliphatic amines and alcohols, ultimately leading to mineralization to carbon dioxide, water, and inorganic nitrogen.
The biodegradability of a compound is influenced by several factors, including its chemical structure, concentration, and the presence of a suitable microbial community. The eight-membered azocane ring may present a challenge for microbial degradation compared to more common five- or six-membered rings. However, microorganisms have been shown to degrade a wide variety of heterocyclic compounds. unifesp.brnih.gov
| Structural Feature of this compound | Potential Influence on Biodegradation |
| Azocane Ring (8-membered) | May be more resistant to degradation than smaller rings. |
| Methyl Group | Branching can sometimes hinder biodegradation. |
| Hydroxyl Group | May provide a site for initial enzymatic attack. |
In vitro biodegradation studies using mixed microbial cultures from environmental sources (e.g., soil, activated sludge) would be necessary to determine the actual biodegradation potential and pathways of this compound.
Conclusion and Future Research Directions
Summary of Key Findings on 3-Methylazocan-4-ol within the Context of Azocane (B75157) Chemistry
The most significant finding regarding this compound is the striking absence of its mention in the current body of scientific literature. While the parent azocane ring is a known heterocyclic system, this specific substituted derivative has not been the subject of dedicated synthesis or characterization studies. This lack of information places this compound in a category of theoretically plausible but experimentally unexplored chemical entities. The foundational principles of azocane chemistry suggest that the introduction of a methyl group at the 3-position and a hydroxyl group at the 4-position would introduce stereocenters, leading to the possibility of multiple diastereomers and enantiomers. The interplay between the ring's conformational flexibility and the steric and electronic effects of these substituents would be a key determinant of the molecule's properties.
Identification of Unresolved Questions and Challenges in the Field
The void of information on this compound highlights several broader challenges and unanswered questions in heterocyclic chemistry:
Synthetic Accessibility: What are the most efficient and stereoselective synthetic routes to produce this compound and its various stereoisomers? Challenges in ring-closing reactions for medium-sized rings like azocane are well-documented, and the presence of substituents adds another layer of complexity.
Conformational Analysis: What are the preferred conformations of the this compound ring system? The inherent flexibility of the eight-membered ring, combined with the steric demands of the methyl group and the hydrogen-bonding capability of the hydroxyl group, makes its conformational landscape intricate and difficult to predict without empirical data.
Reactivity and Functionalization: How do the methyl and hydroxyl substituents influence the reactivity of the azocane ring and the nitrogen atom? Understanding these relationships is crucial for any potential application.
Physicochemical and Spectroscopic Properties: Without experimental data, the full physicochemical profile (e.g., melting point, boiling point, solubility) and spectroscopic signatures (e.g., NMR, IR, Mass Spectrometry) of this compound remain unknown.
Prospective Research Avenues for this compound and Novel Azocane Chemistry
The unexplored nature of this compound presents a fertile ground for future research. Key avenues for investigation include:
Development of Novel Synthetic Methodologies: The synthesis of this compound would be a valuable endeavor to develop and showcase new synthetic strategies for constructing substituted medium-sized nitrogen heterocycles. This could involve multi-step sequences starting from acyclic precursors or the functionalization of a pre-existing azocane ring.
Computational Modeling: In the absence of experimental data, high-level computational studies could provide initial insights into the conformational preferences, electronic structure, and potential reactivity of this compound. These theoretical predictions could then guide future experimental work.
Stereoselective Synthesis and Analysis: The development of methods to selectively synthesize different stereoisomers of this compound would be a significant achievement. Subsequent analysis of these isomers would provide valuable data on how stereochemistry influences the properties of azocane derivatives.
Broader Implications for Synthetic Organic Chemistry, Medicinal Chemistry, and Materials Science
The study of a seemingly simple yet uncharacterized molecule like this compound could have wider implications for several scientific disciplines:
Synthetic Organic Chemistry: The development of synthetic routes to this compound could enrich the toolbox of organic chemists for the construction of other complex medium-ring heterocycles.
Medicinal Chemistry: Azocane derivatives have shown a range of biological activities. researchgate.net The synthesis and biological screening of this compound and its analogues could lead to the discovery of new therapeutic agents. The specific substitution pattern may offer a unique scaffold for drug design.
Materials Science: Nitrogen-containing heterocycles can be incorporated into polymers and other materials. The properties of this compound, once determined, could suggest its potential use as a monomer or a building block for novel materials with specific properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
